molecular formula C15H8Br2O2 B3033061 (5,7-Dibromo-1-benzofuran-2-yl)(phenyl)methanone CAS No. 75630-71-6

(5,7-Dibromo-1-benzofuran-2-yl)(phenyl)methanone

Cat. No.: B3033061
CAS No.: 75630-71-6
M. Wt: 380.03 g/mol
InChI Key: LIOPLRFUVZPJKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5,7-Dibromo-1-benzofuran-2-yl)(phenyl)methanone is a chemical compound with the molecular formula C15H8Br2O2. It is a derivative of benzofuran, a heterocyclic organic compound. The presence of bromine atoms at the 5 and 7 positions of the benzofuran ring and a phenyl group attached to the methanone moiety makes this compound unique. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5,7-Dibromo-1-benzofuran-2-yl)(phenyl)methanone typically involves the bromination of benzofuran derivatives followed by the introduction of the phenyl group. One common method includes the use of bromine in the presence of a catalyst to achieve selective bromination at the 5 and 7 positions. The phenyl group can be introduced through Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like recrystallization and chromatography are often employed to achieve the desired product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of methoxy or tert-butoxy derivatives.

Scientific Research Applications

(5,7-Dibromo-1-benzofuran-2-yl)(phenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Comparison with Similar Compounds

    (5,7-Dibromo-1-benzofuran-2-yl)(phenyl)methanol: Similar structure but with a hydroxyl group instead of a methanone group.

    2-Benzoyl-5,7-dibromo-1-benzofuran: Similar structure with variations in the positioning of functional groups.

Uniqueness: (5,7-Dibromo-1-benzofuran-2-yl)(phenyl)methanone is unique due to its specific substitution pattern and the presence of both bromine atoms and a phenyl group. This combination imparts distinct chemical and biological properties, making it valuable in various research applications.

Properties

IUPAC Name

(5,7-dibromo-1-benzofuran-2-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Br2O2/c16-11-6-10-7-13(19-15(10)12(17)8-11)14(18)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIOPLRFUVZPJKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=CC(=CC(=C3O2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363262
Record name (5,7-dibromo-1-benzofuran-2-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75630-71-6
Record name (5,7-dibromo-1-benzofuran-2-yl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5,7-Dibromo-1-benzofuran-2-yl)(phenyl)methanone
Reactant of Route 2
Reactant of Route 2
(5,7-Dibromo-1-benzofuran-2-yl)(phenyl)methanone
Reactant of Route 3
(5,7-Dibromo-1-benzofuran-2-yl)(phenyl)methanone
Reactant of Route 4
Reactant of Route 4
(5,7-Dibromo-1-benzofuran-2-yl)(phenyl)methanone
Reactant of Route 5
Reactant of Route 5
(5,7-Dibromo-1-benzofuran-2-yl)(phenyl)methanone
Reactant of Route 6
(5,7-Dibromo-1-benzofuran-2-yl)(phenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.